molecular formula C20H22O5 B1153313 7-(4-Hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione CAS No. 89104-59-6

7-(4-Hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione

Cat. No. B1153313
CAS RN: 89104-59-6
M. Wt: 342.4 g/mol
InChI Key:
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Description

"7-(4-Hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione" is a compound that has been the subject of various studies due to its complex molecular structure and potential chemical properties. The interest in such molecules often stems from their unique structural features, which can lead to specific reactivities and interactions.

Synthesis Analysis

The synthesis of compounds similar to "7-(4-Hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione" involves asymmetric reactions and enantioselective syntheses, showcasing the complexity and the meticulous control required in organic synthesis. For example, reactions of 2-methoxy-1,4-benzoquinones with (E)-propenylbenzenes promoted at low temperatures have been used to synthesize structurally related bicyclic diones with high enantiomeric excess, indicating the possibility of achieving high stereocontrol in the synthesis of complex molecules (Engler et al., 1999).

Scientific Research Applications

Chemical Synthesis and Reactions

The compound has been utilized in various chemical synthesis and reaction studies. For instance, it was synthesized through reactions involving pentafluoroacetophenone, dimethyl oxalate, and sodium methylate. Further investigations explored its reactions with aniline, o -phenylenediamine, and o -aminophenol, showcasing its versatile reactivity and potential in chemical synthesis (Pimenova et al., 2003).

Molecular Structure and Crystallography

Significant research has been conducted on the molecular structure and crystallography of related compounds. Studies have elucidated the molecular structure of this compound and its relatives, highlighting features like hydrogen bonding between alcohol H atoms and keto groups, which appear to stabilize the structure (Pinkerton et al., 2010).

Photochemistry and Photochromic Properties

The compound's photochemistry and photochromic properties have been a subject of interest. Research has been done on synthesis and photochemistry of compounds containing multiple chromophoric systems, indicating its potential applications in photochemical processes (Yang et al., 2003).

Biological Activities and Potential Medicinal Applications

Although specific details on the biological activities and medicinal applications of the exact compound were not available, related compounds have shown a range of activities. For instance, studies on the solid culture of an endolichenic fungus Ulocladium sp. revealed polyketides with antimicrobial activity, hinting at the potential medicinal applications of structurally related compounds (Wang et al., 2012).

properties

IUPAC Name

7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-5-8-20-10-15(25-4)18(22)17(19(20)23)16(11(20)2)12-6-7-13(21)14(9-12)24-3/h5-7,9-11,16-17,21H,1,8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPDGHCWVZXPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2C(=O)C(=CC1(C2=O)CC=C)OC)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-O-Demethylisokadsurenin D

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-Hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione
Reactant of Route 2
7-(4-Hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione
Reactant of Route 3
7-(4-Hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione
Reactant of Route 4
7-(4-Hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione
Reactant of Route 5
7-(4-Hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione
Reactant of Route 6
7-(4-Hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione

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